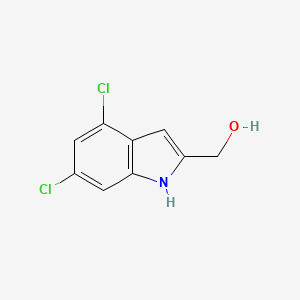

(4,6-Dichloro-1H-indol-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,6-dichloro-1H-indol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO/c10-5-1-8(11)7-3-6(4-13)12-9(7)2-5/h1-3,12-13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPXHHQRBVEGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=C2)CO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dichloro 1h Indol 2 Yl Methanol and Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, readily available starting materials. For (4,6-Dichloro-1H-indol-2-yl)methanol, the primary disconnections focus on the formation of the indole (B1671886) ring and the installation of the hydroxymethyl group at the C2 position.

A primary functional group interconversion (FGI) approach suggests that the C2-methanol moiety can be derived from the reduction of a more stable precursor, such as a carboxylic acid or its corresponding ester (e.g., 4,6-dichloroindole-2-carboxylate). This precursor is a common intermediate in several indole syntheses.

Disconnecting the indole ring itself leads to several plausible strategies based on established named reactions:

Fischer Indole Synthesis Disconnection: This approach breaks the N1-C2 and C3a-C7a bonds. This retrosynthesis leads back to (3,5-dichlorophenyl)hydrazine and a three-carbon carbonyl compound, such as pyruvic acid or glyceraldehyde, which can provide the C2 and C3 atoms of the indole ring.

Reissert Indole Synthesis Disconnection: This pathway involves the reductive cyclization of an o-nitrophenylpyruvate derivative. The key disconnection is the C2-C3 bond and the N1-C2 bond, tracing the molecule back to 2,4-dichloro-6-nitrotoluene and diethyl oxalate (B1200264).

Madelung Synthesis Disconnection: This route disconnects the N1-C2 bond, envisioning an intramolecular cyclization. The precursor would be an N-acyl-o-toluidine, specifically an appropriately acylated 2-methyl-3,5-dichloroaniline.

Modern Catalytic Disconnections: Palladium-catalyzed methods, for instance, would disconnect the N1-C2 and C3-C3a bonds, suggesting precursors like 1-amino-3,5-dichlorobenzene and a suitable alkyne partner bearing the protected hydroxymethyl group.

These varied retrosynthetic pathways highlight the flexibility available to synthetic chemists in approaching the synthesis of this compound, allowing for the selection of a route based on precursor availability, cost, and desired reaction efficiency.

Classical Indole Synthesis Approaches Applicable to 4,6-Dichloroindoles

Traditional methods for indole synthesis have remained cornerstones of heterocyclic chemistry for over a century. byjus.com Adapting these reactions for the synthesis of halogenated indoles requires consideration of the electronic effects of the halogen substituents on the reactivity of the precursors.

Fischer Indole Synthesis Adaptations for Halogenated Precursors

The Fischer indole synthesis is a robust and widely used method for preparing indoles by heating an arylhydrazone with a Brønsted or Lewis acid catalyst. thermofisher.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine, followed by a mdpi.commdpi.com-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). byjus.com

For the synthesis of 4,6-dichloroindoles, the required precursor is (3,5-dichlorophenyl)hydrazine. The condensation of this hydrazine (B178648) with a suitable aldehyde or ketone, followed by acid-catalyzed cyclization, yields the desired indole core. The choice of the carbonyl component is critical for establishing the C2-substituent. To obtain the C2-hydroxymethyl group, a protected hydroxy-ketone or -aldehyde would be necessary, followed by a deprotection step. More commonly, pyruvic acid or its ester is used to generate an indole-2-carboxylic acid derivative, which can then be reduced.

The electronic-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the hydrazine and may require more forcing conditions (e.g., stronger acids, higher temperatures) for both the initial hydrazone formation and the final cyclization step. byjus.com

Table 1: Examples of Fischer Indole Synthesis with Halogenated Precursors

| Arylhydrazine Precursor | Carbonyl Partner | Acid Catalyst | Resulting Indole Core | Reference |

|---|---|---|---|---|

| (3,5-dichlorophenyl)hydrazine | Pyruvic acid | Polyphosphoric acid (PPA) | 4,6-dichloro-1H-indole-2-carboxylic acid | byjus.com |

| (4-chlorophenyl)hydrazine | Cyclohexanone | ZnCl₂ | 6-chloro-1,2,3,4-tetrahydrocarbazole | wikipedia.org |

Madelung Synthesis and Reissert Indole Synthesis Variations

The Madelung and Reissert syntheses offer alternative classical routes, each with distinct precursors and mechanisms.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org To synthesize a 4,6-dichloroindole framework via this method, the starting material would be N-acyl-3,5-dichloro-o-toluidine. The reaction is typically limited by the harsh conditions required, which may not be compatible with a wide range of functional groups. wikipedia.orgorganic-chemistry.org However, recent modifications have been developed that employ milder conditions, such as using a LiN(SiMe₃)₂/CsF base system, which could broaden the applicability to more functionalized substrates. organic-chemistry.org

The Reissert indole synthesis provides a pathway from o-nitrotoluenes. wikipedia.org For the target compound, this would involve the condensation of 2,4-dichloro-6-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide. wikipedia.org This forms an ethyl o-nitrophenylpyruvate intermediate. Subsequent reductive cyclization, often achieved with zinc in acetic acid or ferrous sulfate, yields the indole-2-carboxylic acid derivative. wikipedia.orgresearchgate.net This method is particularly useful for preparing indole-2-carboxylic acids, which are direct precursors to C2-methanol indoles after reduction. researchgate.net The reaction has been successfully applied to synthesize various halogenated indole-2-carboxylates. researchgate.net However, under certain reduction conditions, the reaction can be diverted to produce quinolone derivatives as side products. thieme-connect.com

Table 2: Comparison of Madelung and Reissert Precursors for 4,6-Dichloroindole Synthesis

| Synthesis Method | Key Precursor | Key Reagents | Intermediate Product | Reference |

|---|---|---|---|---|

| Madelung Synthesis | N-formyl-3,5-dichloro-o-toluidine | Strong base (e.g., NaOEt, KHMDS) | 4,6-dichloro-1H-indole | wikipedia.orgorganic-chemistry.org |

| Reissert Synthesis | 2,4-dichloro-6-nitrotoluene | 1) Diethyl oxalate, KOEt; 2) Reductant (e.g., Zn/AcOH) | 4,6-dichloro-1H-indole-2-carboxylic acid | wikipedia.orgresearchgate.net |

Modern Catalytic Strategies for Indole Ring Formation

Advances in organometallic chemistry have introduced powerful catalytic methods for constructing the indole nucleus, often under milder conditions and with greater functional group tolerance than classical approaches. mdpi.com

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysis is a versatile tool for indole synthesis. mdpi.com A common strategy involves the coupling of an o-haloaniline with a terminal alkyne (a Sonogashira coupling), followed by an intramolecular cyclization of the resulting o-alkynylaniline. For the synthesis of this compound, this would entail coupling a 3,5-dichloro-2-iodoaniline (B3103597) with a protected propargyl alcohol. The subsequent palladium-catalyzed cyclization would then form the indole ring.

Another powerful palladium-catalyzed method is the reductive N-heteroannulation of 2-nitrostyrenes. orgsyn.org This process uses carbon monoxide as a reductant and can be catalyzed by systems like Pd(OAc)₂ with various phosphine (B1218219) or phenanthroline ligands. orgsyn.org This approach allows for the construction of a wide array of functionalized indoles. More recently, visible-light photoredox catalysis has been combined with palladium-catalyzed C-H activation to synthesize indoles from aromatic enamines under mild conditions. nih.gov

Metal-Free Cyclization Approaches

In line with the principles of green chemistry, there is growing interest in metal-free methods for indole synthesis. chim.it These reactions often proceed via radical or electrophilic cyclization pathways.

One such approach is the oxidative cyclization of 2-alkenylanilines. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can mediate the C-H amination of N-tosyl-2-alkenylanilines to form the indole ring. researchgate.net This method avoids the use of expensive and potentially toxic transition metals.

Radical-promoted cyclizations have also emerged as a powerful tool. For instance, the cyclization of ortho-alkynylanilines can be initiated by various radical species under metal-free conditions, often promoted by an oxidant like tert-butyl hydroperoxide (TBHP). chim.it Visible light can also be used to initiate radical cascade cyclizations without the need for a photocatalyst, providing a mild and efficient route to complex indole derivatives. beilstein-journals.org

Advanced Derivatization and Structural Modification Strategies

Chemical Transformations at the Hydroxymethyl (C2-Methanol) Position

The hydroxyl group of the C2-methanol side chain represents a primary site for chemical modification, allowing for the introduction of diverse functional groups and the extension of the molecular scaffold.

Etherification and Esterification Reactions

The conversion of the primary alcohol in (4,6-dichloro-1H-indol-2-yl)methanol to ethers and esters can be achieved through standard synthetic protocols. These reactions serve to alter the polarity, steric bulk, and potential hydrogen bonding capabilities of the C2-substituent.

Etherification: The formation of an ether linkage typically involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic species can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a Williamson ether synthesis to yield the corresponding ether derivative.

Esterification: Ester derivatives can be readily prepared through the reaction of the alcohol with an acylating agent. Common methods include the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, or the use of more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acid byproduct.

Table 1: Potential Etherification and Esterification Reactions

| Reaction Type | Reagents | Potential Product |

| Etherification | 1. NaH 2. R-X (e.g., CH₃I) | (4,6-Dichloro-1H-indol-2-yl)methoxymethyl ether |

| Esterification | R-COCl, Pyridine | (4,6-Dichloro-1H-indol-2-yl)methyl ester |

Oxidation to Aldehyde or Carboxylic Acid Functionalities

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These transformations introduce valuable synthetic handles for further elaboration.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, 4,6-dichloro-1H-indole-2-carbaldehyde, requires mild oxidizing agents to prevent overoxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 4,6-dichloro-1H-indole-2-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂).

Table 2: Oxidation Reactions

| Target Functional Group | Oxidizing Agent(s) | Potential Product |

| Aldehyde | PCC or DMP | 4,6-Dichloro-1H-indole-2-carbaldehyde |

| Carboxylic Acid | KMnO₄ or Jones Reagent | 4,6-Dichloro-1H-indole-2-carboxylic acid |

Amination and Amidation Reactions at the C2-Side Chain

The introduction of nitrogen-containing functional groups at the C2-side chain can be achieved through multi-step synthetic sequences starting from the hydroxymethyl group.

Amination: A common strategy for amination involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. The resulting intermediate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding 2-(aminomethyl)-4,6-dichloro-1H-indole.

Amidation: Amidation can be achieved from the carboxylic acid derivative (prepared via oxidation as described in 3.1.2). The carboxylic acid can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and then reacted with an amine to form the desired amide.

Formation of Cyclic Derivatives Involving the Hydroxyl Group

The hydroxyl group can participate in intramolecular cyclization reactions to form fused ring systems. For example, if a suitable electrophilic site is introduced at the N1 position or the C3 position of the indole (B1671886) ring, an intramolecular etherification could lead to the formation of a five or six-membered ring fused to the indole core. The feasibility of such reactions would depend on the specific reagents and reaction conditions employed to introduce the necessary reactive partners.

Modifications on the Indole Nitrogen (N1-Position)

The indole nitrogen is another key site for structural modification, allowing for the introduction of various substituents that can influence the electronic properties and biological activity of the molecule.

Alkylation and Acylation of the Indole Nitrogen

N-Alkylation: The indole nitrogen can be deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, to form the indolide anion. This nucleophilic species readily reacts with alkyl halides or other electrophilic alkylating agents to introduce an alkyl group at the N1 position.

N-Acylation: Acylation of the indole nitrogen can be accomplished by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base. This reaction typically proceeds readily to afford the N-acylated product. It is important to consider the potential for competing O-acylation at the hydroxymethyl group, and selective N-acylation may require protection of the C2-hydroxyl group.

Table 3: N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | 1. NaH 2. R-X | 1-Alkyl-(4,6-dichloro-1H-indol-2-yl)methanol |

| N-Acylation | R-COCl, Base | 1-Acyl-(4,6-dichloro-1H-indol-2-yl)methanol |

Construction of N-Fused Heterocyclic Systems

The nitrogen atom of the indole ring in derivatives of this compound is a key site for constructing N-fused heterocyclic systems. These complex structures are prevalent in many biologically active natural products and pharmaceutical agents. mdpi.com The synthesis of these systems often involves intramolecular cyclization reactions, where the indole nitrogen acts as a nucleophile.

One common strategy involves the initial N-alkylation of the indole with a bifunctional electrophile. For instance, reaction with a propargyl halide introduces an alkyne moiety onto the indole nitrogen. This intermediate can then undergo transition metal-catalyzed cycloisomerization to form fused-ring systems like indolizines. nih.gov Silver and gold catalysts have proven particularly effective in promoting such transformations, leading to the formation of 1,2- or 1,3-disubstituted N-fused heterocycles under mild conditions. nih.gov These protocols allow for the assembly of diverse polycyclic frameworks, including pyrroloquinoxalines and pyrrolothiazoles, starting from appropriately substituted N-propargyl indole precursors. nih.gov

The specific substitution pattern on the this compound core can influence the reactivity and outcome of these cyclization reactions. The electron-withdrawing nature of the chlorine atoms at the C4 and C6 positions can affect the nucleophilicity of the indole nitrogen and the subsequent stability of intermediates, requiring careful optimization of reaction conditions.

Diversification at C3-Position of the Indole Ring

The C3 position of the indole nucleus is the most nucleophilic and, therefore, the most common site for functionalization. chim.itnih.gov Its inherent reactivity makes it a prime target for introducing a wide range of substituents to modulate the biological and chemical properties of the parent molecule.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the C3 position of indoles. nih.gov Due to the high electron density at this position, reactions with various electrophiles proceed readily, often without the need for a catalyst.

Common EAS reactions applicable to the 4,6-dichloroindole scaffold include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The resulting C3-carbaldehyde is a versatile intermediate for further transformations.

Mannich Reaction: Treatment with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst installs an aminomethyl group at the C3 position.

Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl chloride or anhydride with a Lewis acid catalyst. However, due to the high reactivity of the indole ring, milder conditions are often sufficient.

Nitration and Halogenation: While these reactions are possible, they often require carefully controlled conditions to avoid side reactions and achieve regioselectivity for the C3 position, especially given the existing halogen substituents on the benzene (B151609) ring.

The regioselectivity of these reactions is consistently directed to the C3 position, a characteristic feature of indole chemistry. nih.gov

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying indole scaffolds. rsc.org These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions. For indoles, C-H functionalization typically occurs at the C3 position due to its inherent reactivity. chim.it However, with the use of directing groups, functionalization can also be guided to other positions, such as C2 or the benzenoid C4-C7 positions. rsc.orgnih.gov

Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), and copper (Cu), is central to many C-H functionalization strategies. rsc.orgnih.gov These methods enable a variety of transformations:

C-H Arylation: Direct coupling of the indole C3-H bond with aryl halides or other aryl sources.

C-H Alkenylation: Introduction of a vinyl group at the C3 position.

C-H Alkynylation: Direct coupling with terminal alkynes.

While the C3 position is the most electronically favored site, achieving selectivity can be challenging. In cases where the C3 position is blocked, C-H activation can be directed to the C2 position. chim.it Furthermore, the development of removable directing groups attached to the indole nitrogen has enabled the challenging functionalization of the less reactive C-H bonds on the benzene portion of the molecule. nih.gov

Cross-Coupling Reactions for C3-Substituents

To employ powerful transition metal-catalyzed cross-coupling reactions for C3-diversification, the C3 position must first be functionalized with a suitable group, typically a halogen or a triflate. This is often achieved through an initial electrophilic halogenation reaction (e.g., using N-iodosuccinimide to install an iodine atom at C3).

Once the C3-iodo or C3-bromo derivative of this compound is prepared, a variety of cross-coupling reactions can be performed: nih.gov

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C3-aryl or C3-vinyl bonds. nih.govresearchgate.net

Heck Coupling: Coupling with alkenes to introduce a vinyl substituent. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to form C3-alkynyl indoles. nih.gov

Stille Coupling: Coupling with organostannanes. nih.gov

Buchwald-Hartwig Amination: Formation of C3-N bonds by coupling with amines.

These reactions provide reliable and versatile pathways to a vast array of C3-substituted 4,6-dichloroindoles, which are valuable for structure-activity relationship studies.

| Reaction Type | Reagents | Group Introduced at C3 |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | Aryl (Ar) |

| Heck | Alkene, Pd catalyst, Base | Alkenyl |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl |

| Stille | Organostannane (R-SnBu₃), Pd catalyst | Alkyl, Aryl, etc. (R) |

| Buchwald-Hartwig | Amine (R₂NH), Pd catalyst, Base | Amino (NR₂) |

Alterations to the Halogen Substituents (C4 and C6 Positions)

Modifying the chlorine atoms at the C4 and C6 positions presents a significant synthetic challenge due to the lower reactivity of these C-Cl bonds compared to other positions on the indole ring. However, altering these substituents is crucial for fine-tuning the electronic and steric properties of the molecule.

Regioselective Halogenation and Dehalogenation Studies

Strategies for altering the existing halogen pattern fall into two main categories: introducing additional halogens at other positions or selectively removing one or both of the existing chlorine atoms.

Impact of Different Halogens (F, Br, I) on Reactivity and Electronic Properties

The substitution of chlorine atoms in this compound with other halogens—namely fluorine (F), bromine (Br), and iodine (I)—profoundly alters the molecule's reactivity and electronic landscape. These alterations stem from the distinct electronegativity, size, and polarizability of each halogen atom, which influence both inductive and resonance effects within the indole ring system.

Halogens exert a dual electronic effect on aromatic rings: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they act as weak resonance electron-donors (+M or +R effect) through their lone pairs. quora.com For all halogens, the inductive effect outweighs the resonance effect, making them deactivating groups for electrophilic aromatic substitution. quora.com However, the relative strengths of these effects vary down the group, leading to significant differences in reactivity.

Fluorine (F): As the most electronegative element, fluorine exerts the strongest inductive electron-withdrawal, significantly reducing the electron density of the indole ring. quora.com This makes the ring less susceptible to electrophilic attack. Conversely, its strong -I effect can make the aromatic ring more susceptible to nucleophilic attack. youtube.com Fluorine's small size allows for good orbital overlap, resulting in a more significant +R effect compared to other halogens, though this is still subordinate to its -I effect.

Bromine (Br) and Iodine (I): Moving down the group to bromine and iodine, electronegativity decreases, leading to a weaker inductive withdrawal compared to chlorine and fluorine. youtube.com Concurrently, their larger atomic size and more diffuse p-orbitals result in poorer orbital overlap with the ring's π-system, diminishing the resonance effect. A critical factor that changes with Br and I is their increasing polarizability and ability to act as better leaving groups in substitution reactions. The C-I bond is the weakest among the C-X (halogen) bonds, making iodo-substituted indoles more reactive in reactions where the halogen is displaced, such as in nucleophilic aromatic substitution or cross-coupling reactions. nih.gov

The introduction of different halogens can effectively modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Generally, increasing halogenation lowers both HOMO and LUMO energy levels. researchgate.net Substituting chlorine with the more electronegative fluorine would be expected to lower the LUMO energy even further, potentially enhancing electron-transport properties. Conversely, substitution with bromine or iodine would have a less pronounced effect on the energy levels compared to chlorine.

These electronic modifications directly impact the reactivity of the indole core. For instance, in the direct bromination of substituted indoles, the reaction rate is highly dependent on the electronic nature of the existing substituents. Electron-withdrawing groups, including halogens, decrease the reaction rate. researchgate.net Therefore, a 4,6-difluoro-substituted indole would be less reactive towards electrophiles than its dichloro, dibromo, or diiodo counterparts.

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on Indole Moiety |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 | Decreases down the group, weakening the inductive electron-withdrawing (-I) effect. |

| C-X Bond Strength (kJ/mol in Benzene) | ~544 | ~406 | ~347 | ~280 | Weaker bonds for Br and I make them better leaving groups in substitution reactions. |

| Atomic Radius (pm) | 57 | 99 | 114 | 133 | Increased size reduces p-orbital overlap, weakening the resonance electron-donating (+R) effect. |

| Leaving Group Ability | Poor | Good | Better | Excellent | Crucial for nucleophilic aromatic substitution, with reactivity increasing from F to I. |

| Effect on Ring Electron Density | Strongest Decrease | Strong Decrease | Moderate Decrease | Weaker Decrease | Influences susceptibility to electrophilic (decreased reactivity) and nucleophilic attack. |

Nucleophilic Aromatic Substitution on Halogenated Indoles

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for modifying aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds via an addition-elimination mechanism. This compound is a potential substrate for SNAr because the two chlorine atoms act as both leaving groups and electron-withdrawing substituents that activate the indole ring towards nucleophilic attack.

The mechanism involves two main steps:

Addition of the Nucleophile: A strong nucleophile attacks one of the carbon atoms bearing a chlorine atom (C4 or C6). This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. youtube.com The aromaticity of the ring is temporarily broken during this stage.

Elimination of the Leaving Group: The aromaticity is restored as the leaving group (chloride ion) is expelled from the ring. libretexts.org

For SNAr to occur, the ring must be "activated" by electron-withdrawing groups that can stabilize the negative charge of the intermediate. libretexts.org The chloro substituents on the this compound ring serve this purpose. The stability of the Meisenheimer intermediate is crucial, and the negative charge is delocalized across the π-system of the indole. The presence of two such activating groups enhances the feasibility of the reaction.

The reactivity in SNAr reactions is often contrary to the trend seen in SN1 and SN2 reactions concerning the leaving group. While the C-F bond is the strongest, aryl fluorides are frequently the most reactive substrates for SNAr. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the powerful inductive electron-withdrawal of fluorine, making the carbon atom more electrophilic. youtube.com However, for chlorine, bromine, and iodine, the leaving group ability becomes more significant, and the reaction rates often follow the order Cl < Br < I.

A wide variety of nucleophiles can be employed in SNAr reactions on activated halogenated indoles, allowing for the introduction of diverse functionalities. Common nucleophiles include:

Alkoxides (RO⁻) and hydroxides (OH⁻) to form ethers and phenols.

Amines (RNH₂, R₂NH) to produce substituted anilines.

Thiolates (RS⁻) to yield thioethers.

Cyanide (CN⁻) to introduce nitrile groups. mdpi.com

The regioselectivity of the substitution (attack at C4 vs. C6) would depend on subtle differences in the electronic environment and steric hindrance around these positions. The specific reaction conditions, such as the choice of solvent, temperature, and nucleophile, would also play a critical role in controlling the outcome of the reaction.

| Feature | Description | Relevance to this compound |

| Mechanism | Addition-Elimination | A strong nucleophile attacks the C4 or C6 position, forming a resonance-stabilized Meisenheimer intermediate, followed by the loss of a chloride ion. youtube.com |

| Requirement | Electron-deficient aromatic ring | The two chlorine atoms act as electron-withdrawing groups, activating the indole ring for nucleophilic attack. libretexts.org |

| Leaving Group | Halide ion (Cl⁻) | Chlorine is a good leaving group, facilitating the second step of the reaction. Substitution with Br or I would likely increase reactivity. |

| Nucleophiles | Strong nucleophiles (e.g., RO⁻, R₂NH, RS⁻) | Allows for the introduction of a wide range of functional groups, such as ethers, amines, and thioethers, at the C4 and/or C6 positions. |

| Regioselectivity | Substitution at C4 or C6 | The preferred site of attack can be influenced by the specific nucleophile, reaction conditions, and potential directing effects from the indole nitrogen or the C2-methanol group. |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental to the initial confirmation of the synthesized (4,6-Dichloro-1H-indol-2-yl)methanol structure. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of key functional groups and the precise molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, offering detailed insight into the chemical environment of each hydrogen and carbon atom.

For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) protons of the methanol (B129727) group, the hydroxyl proton, and the N-H proton of the indole. The aromatic region would likely display signals for H-3, H-5, and H-7. The singlet for H-5 and a doublet for H-7 would be anticipated based on the substitution pattern. The protons of the hydroxymethyl group (-CH₂OH) would appear as a singlet, and the N-H proton would also present as a broad singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the two carbons bearing chlorine atoms (C-4 and C-6), the carbons of the pyrrole (B145914) ring (C-2, C-3, C-3a, C-7a), the remaining benzene (B151609) ring carbons (C-5, C-7), and the carbon of the methanol group (-CH₂OH). The chemical shifts of C-4 and C-6 would be significantly influenced by the electronegative chlorine atoms.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would establish the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C NMR data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | ~8.2 (br s) | - |

| C-2 | - | ~140 |

| C-3 | ~6.5 (s) | ~100 |

| C-3a | - | ~128 |

| C-4 | - | ~125 |

| C-5 | ~7.1 (s) | ~120 |

| C-6 | - | ~127 |

| C-7 | ~7.3 (s) | ~112 |

| C-7a | - | ~135 |

| -CH₂OH | ~4.8 (s) | ~57 |

| -CH₂OH | ~1.9 (t) | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching of the indole ring. The C-H stretching vibrations of the aromatic ring and the CH₂ group would appear around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. Finally, the presence of the C-Cl bonds would be confirmed by strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound (Note: This table is predictive, as specific experimental data is not publicly available.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretch, hydrogen-bonded | 3400-3200 (broad) |

| N-H (indole) | Stretch | ~3300 (sharp to broad) |

| C-H (aromatic) | Stretch | 3100-3000 |

| C-H (aliphatic) | Stretch | 2950-2850 |

| C=C (aromatic) | Stretch | 1600-1450 |

| C-O (alcohol) | Stretch | ~1050 |

| C-Cl | Stretch | 800-600 |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₇Cl₂NO), the molecular ion peak ([M]⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be seen for the molecular ion, with peaks at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. Common fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (•CH₂OH), leading to the formation of stable indolyl cations.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Should a suitable single crystal of this compound be obtained, X-ray crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. For this achiral molecule, X-ray crystallography would confirm the planarity of the indole ring system and the conformation of the hydroxymethyl substituent relative to the ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, which govern the crystal packing. To date, no public crystallographic data for this specific compound has been reported.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile organic compounds. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a pure sample would ideally show a single sharp peak in the chromatogram. The retention time of this peak is a characteristic of the compound under the specific analytical conditions. The purity can be quantified by integrating the area of the peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), could also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. The sample would be vaporized and passed through a capillary column. The retention time would again serve as an identifier, and the detector response would be used to quantify purity.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an ideal choice for qualitatively assessing the progress of a reaction, identifying the presence of starting materials, intermediates, and products.

In the context of the synthesis of this compound, for instance, the reduction of a corresponding indole-2-carboxylate (B1230498) derivative, TLC allows for the straightforward visualization of the conversion of the starting ester to the product alcohol. The significant difference in polarity between the ester and the more polar alcohol results in a distinct separation on the TLC plate, characterized by different Retention Factor (Rf) values.

The selection of an appropriate mobile phase (eluent) is critical for achieving clear separation of the components in the reaction mixture. For indole derivatives, a common choice for the stationary phase is silica (B1680970) gel 60 F254 plates. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297). The ratio of these solvents is adjusted to optimize the separation. A higher proportion of the polar solvent will generally lead to higher Rf values for all components.

For the separation of indole-2-carbinols and their precursors, various solvent systems have been proven effective. For example, in the synthesis of (1-tosyl-1H-indol-2-yl)methanol, purification was achieved using a gradient of 15-30% ethyl acetate in hexanes. rsc.org Similarly, the synthesis of isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate was monitored by TLC, with subsequent purification using a 1:5 mixture of ethyl acetate and petroleum ether. nih.gov For other hydroxylated indole derivatives, solvent systems such as 3:7 and 1:1 mixtures of ethyl acetate and hexane have been employed, yielding Rf values in the range of 0.23 to 0.27. rsc.org

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm), where the UV-active indole compounds appear as dark spots against a fluorescent background. Further visualization can be accomplished by staining the plate with a chemical reagent, such as a basic potassium permanganate (B83412) solution, which reacts with oxidizable functional groups to produce yellow spots on a purple background.

The progress of the reaction is monitored by spotting a small aliquot of the reaction mixture onto the TLC plate at regular intervals, alongside spots of the pure starting material and, if available, the pure product as references. The gradual disappearance of the starting material spot and the appearance and intensification of the product spot signify the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.

The following interactive data table provides representative TLC conditions for monitoring reactions involving substituted indole-2-carbinols, which can be adapted for this compound.

Interactive Data Table: Representative TLC Parameters for Substituted Indole-2-Carbinols

| Compound Type | Stationary Phase | Mobile Phase (v/v) | Rf Value | Visualization Method | Reference |

| (1-Tosyl-1H-indol-2-yl)methanol | Silica Gel 60 F254 | 15-30% Ethyl Acetate in Hexanes | Not Specified | UV (254 nm) | rsc.org |

| Isopropyl 6-bromo-3-(hydroxymethyl)-1H-indole-2-carboxylate | Silica Gel | 1:5 Ethyl Acetate in Petroleum Ether | Not Specified | Not Specified | nih.gov |

| (S)-2-(1H-indol-2-yl)-1-(4-methoxyphenyl)ethanol | Silica Gel | 3:7 Ethyl Acetate in Hexane | 0.23 | UV (254 nm) | rsc.org |

| Substituted 2-(2-hydroxyethyl)indole | Silica Gel | 1:1 Ethyl Acetate in Hexane | 0.27 | UV (254 nm) | rsc.org |

In Vitro Biological Investigations and Mechanistic Hypotheses

Cell-Based Assays for Cellular Response Studies

Cell-based assays are fundamental in determining the biological effects of a compound at the cellular level. For indole (B1671886) derivatives, these assays have revealed a wide range of activities, from anticancer to antimicrobial effects.

While no specific studies on (4,6-Dichloro-1H-indol-2-yl)methanol's effect on cellular proliferation were found, many indole derivatives have been investigated for their antiproliferative properties. For instance, certain indole-based compounds have been shown to inhibit the growth of various cancer cell lines. nih.govmdpi.com One study highlighted that novel 6,7-annulated-4-substituted indole compounds were effective against murine L1210 leukemic tumor cell proliferation in vitro. nih.gov Another study on novel indole–1,2,4-triazole-based acetamides demonstrated their cytotoxic potential against the Hep-G2 hepatocellular cancer cell line. nih.gov Specifically, a 3,4-dichlorophenyl-based indole–triazole hybrid showed excellent anti-Hep-G2 cancer chemotherapeutic efficacy. nih.gov These findings suggest that substituted indoles can possess significant antiproliferative activity.

Indole compounds, notably Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are well-documented as effective inducers of apoptosis in various human cancers. nih.gov These compounds are known to modulate multiple cellular signaling pathways, leading to programmed cell death. nih.govannualreviews.org The ability to induce apoptosis is a desirable characteristic for anticancer agents. nih.gov While direct evidence for this compound is absent, the general behavior of indole derivatives suggests a potential for inducing apoptosis.

The regulation of the cell cycle is a critical target in cancer therapy. Indole compounds have been shown to interfere with cell cycle progression in cancer cells. I3C and DIM, for example, can alter signaling pathways that control cellular events such as proliferation and differentiation, which are closely linked to cell cycle regulation. annualreviews.org By modulating these pathways, indole derivatives can potentially lead to cell cycle arrest, thereby inhibiting the growth of cancer cells.

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial properties. nih.govcolab.wsjournal-jop.org Studies on various indole derivatives have demonstrated activity against a range of pathogenic bacteria and fungi. nih.govnih.gov For example, some indole derivatives containing halogen substitutions have shown excellent inhibition of bacterial growth. nih.gov Another study revealed that certain indole derivatives displayed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125-50 µg/mL. nih.gov Furthermore, some newly synthesized indole derivatives have shown potent antifungal activity against Candida albicans and Candida tropicalis. nih.gov The presence of dichloro-substituents on the indole ring of this compound suggests a potential for antimicrobial activity, as halogenation can sometimes enhance such properties. nih.govresearchgate.net

Indole-3-carbinol (I3C) has been reported to possess anti-inflammatory properties. nih.govnih.govmdpi.com It can interfere with inflammatory pathways, for instance, by inhibiting the expression of molecules that mediate the interaction between immune cells. nih.gov I3C has also been shown to reduce intestinal inflammation in preclinical models. mdpi.com These anti-inflammatory effects are often linked to the modulation of signaling pathways such as NF-κB. nih.govmdpi.com Given these precedents, it is plausible that this compound could exhibit anti-inflammatory activity, although this remains to be experimentally verified.

Enzymatic and Receptor Binding Studies

The biological activities of indole derivatives are often mediated through their interaction with specific enzymes and cellular receptors. For example, some indole compounds have been identified as ligands for serotonin (B10506) 5-HT1A and 5-HT2A receptors. nih.gov Molecular docking studies have shown that the indole moiety can penetrate deep into the hydrophobic pocket of these receptors. nih.gov Other research has focused on indole derivatives as dopamine (B1211576) D4 receptor ligands, with some compounds showing high affinity and selectivity. nih.gov Additionally, bis-indole derivatives have been identified as dual ligands for the nuclear receptors NR4A1 and NR4A2, acting as inverse agonists in cancer cell lines. mdpi.com While no specific enzymatic or receptor binding data exists for this compound, the diverse binding profiles of other indole derivatives suggest that it could potentially interact with a range of biological targets.

Ligand Binding Assays to Molecular Targets

No publicly available studies have reported on ligand binding assays conducted with this compound. Information regarding its affinity and binding characteristics to specific molecular targets such as receptors, ion channels, or transporters is currently unavailable.

Inhibition Studies of Specific Enzymes (e.g., Kinases, Urease)

There is no scientific literature detailing the inhibitory effects of this compound on specific enzymes. While many indole derivatives are known to be potent inhibitors of various kinases and other enzymes like urease, no such activity has been documented for this particular compound.

Exploration of Molecular Mechanisms of Action

Investigation of Interactions with Key Signaling Pathways (e.g., PI3K/AKT/mTOR, ERK)

The impact of this compound on key signaling pathways, such as the PI3K/AKT/mTOR or ERK pathways, has not been investigated in any published research. Therefore, its potential to modulate these critical cellular signaling cascades remains unknown.

Modulation of Protein-Protein Interactions

No studies have been conducted to explore the ability of this compound to modulate protein-protein interactions. Its potential as a disruptor or stabilizer of such interactions has not been reported.

Studies on Microtubule Polymerization Inhibition

While the indole nucleus is a core feature of several known microtubule polymerization inhibitors, there is no evidence to suggest that this compound possesses this activity. Studies assessing its effect on tubulin dynamics and microtubule formation have not been published.

Computational Chemistry and in Silico Modeling

Quantum Chemical Analysis of Electronic StructureQuantum mechanical calculations would be necessary to investigate the electronic properties of the molecule.

Natural Bond Orbital (NBO) AnalysisNBO analysis would be performed to understand the delocalization of electron density, charge distribution on different atoms, and the nature of the chemical bonds within the (4,6-Dichloro-1H-indol-2-yl)methanol molecule.

Without access to published research containing this specific data, an article meeting the prompt's requirements cannot be generated.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These computational methodologies aim to establish a mathematical or qualitative correlation between the physicochemical properties of a series of compounds and their potencies. For the indole (B1671886) class of compounds, to which this compound belongs, QSAR and SAR studies have been instrumental in the development of novel therapeutic agents. researchgate.netchula.ac.thrsc.org However, specific and detailed QSAR and SAR analyses focusing solely on this compound are not extensively available in publicly accessible scientific literature. The following sections, therefore, draw upon general principles of indole SAR and computational studies on related derivatives to infer the potential structural importance of its features.

The biological activities of indole derivatives are intricately linked to their structural features, including the substitution pattern on the indole ring and the nature of the substituent at the C2 position. For this compound, the key structural motifs are the dichloro substitution at positions 4 and 6 of the indole scaffold and the hydroxymethyl group at position 2.

Influence of Halogen Substitution: Halogen atoms, such as chlorine, significantly impact the electronic and lipophilic properties of a molecule. The presence of two chlorine atoms on the benzene (B151609) ring portion of the indole nucleus in this compound is expected to have a profound effect on its biological activity.

Electronic Effects: Chlorine is an electron-withdrawing group, which can modulate the electron density of the indole ring system. This alteration in electronics can influence the compound's ability to interact with biological targets through mechanisms like hydrogen bonding or π-π stacking.

Role of the Hydroxymethyl Group at C2: The hydroxymethyl (-CH₂OH) group at the 2-position of the indole ring is a critical feature.

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of a target protein.

Scaffold for Further Modification: The methanol (B129727) moiety provides a reactive handle for the synthesis of analogues. SAR studies on related indole-based inhibitors have often involved the modification of such groups to explore the chemical space around a target's binding pocket. nih.gov

A hypothetical SAR analysis for a series of analogues based on the this compound scaffold is presented in the interactive table below. This table illustrates how systematic modifications could elucidate the importance of each structural feature.

| Compound | R1 | R2 | R3 | Predicted Biological Activity | Rationale |

| This compound | Cl | Cl | -CH₂OH | Baseline | Parent compound |

| Analogue 1 | H | Cl | -CH₂OH | Lower | Investigates the effect of removing the C4-chloro group. |

| Analogue 2 | Cl | H | -CH₂OH | Lower | Investigates the effect of removing the C6-chloro group. |

| Analogue 3 | F | F | -CH₂OH | Variable | Explores the effect of changing the halogen to fluorine, which has different electronic and steric properties. |

| Analogue 4 | Cl | Cl | -COOH | Variable | Oxidation of the alcohol to a carboxylic acid introduces a charged group, which could alter binding interactions. |

| Analogue 5 | Cl | Cl | -CH₂OCH₃ | Lower | Etherification of the alcohol removes the hydrogen bond donor capability. |

Based on the hypothetical SAR insights, computational modeling can be employed to design novel analogues of this compound with potentially improved biological activity. QSAR models, if developed from a sufficiently large and diverse dataset of related compounds, can predict the activity of virtual compounds before their synthesis. nih.gov

Pharmacophore Modeling: A pharmacophore model could be generated based on the key structural features of this compound and its interactions with a putative target. This model would define the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings required for biological activity.

Molecular Docking: In silico molecular docking studies could be performed to predict the binding mode of this compound and its designed analogues within the active site of a specific biological target. This would provide insights into the key intermolecular interactions and help prioritize the synthesis of compounds with the most favorable predicted binding energies and interaction profiles.

The design of novel analogues would focus on systematically modifying the parent structure to optimize these interactions. For instance, the hydroxymethyl group could be extended or replaced with other functional groups to probe for additional binding pockets. The chlorine atoms could be replaced with other halogens or small lipophilic groups to fine-tune the electronic and hydrophobic properties of the molecule.

The following table outlines a series of computationally designed analogues and the rationale behind their design.

| Analogue ID | Modification from Parent Compound | Design Rationale | Predicted Outcome |

| DA-01 | Replacement of -CH₂OH with -CH₂NH₂ | Introduce a basic group to form salt-bridge interactions. | Potentially increased potency and altered selectivity. |

| DA-02 | Replacement of 4-Cl with 4-CF₃ | Increase lipophilicity and introduce a potential hydrogen bond acceptor. | Enhanced cell permeability and potentially stronger binding. |

| DA-03 | Replacement of 6-Cl with 6-OCH₃ | Modulate electronic properties and introduce a hydrogen bond acceptor. | Altered target interaction profile. |

| DA-04 | Extension of the C2 substituent to -CH₂CH₂OH | Explore a deeper region of the binding pocket. | Potentially improved binding affinity. |

These computational approaches, while predictive in nature, are invaluable for guiding the efficient design and synthesis of new chemical entities with desired biological activities, thereby accelerating the drug discovery process. orientjchem.org

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogue Libraries

A critical next step in exploring the potential of (4,6-Dichloro-1H-indol-2-yl)methanol is the rational design and synthesis of advanced analogue libraries. By systematically modifying the core structure, researchers can probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Modern organic synthesis provides a robust toolbox for such endeavors, including classical methods like the Fischer indole (B1671886) synthesis and more contemporary metal-catalyzed cross-coupling reactions.

Key synthetic strategies would involve:

Modification of the Indole Core: Introducing various substituents at the C3, C5, and C7 positions to explore electronic and steric effects.

Derivatization of the Methanol (B129727) Group: Converting the primary alcohol to ethers, esters, amines, or other functional groups to modulate properties like solubility and cell permeability.

Alteration of the Halogen Pattern: Replacing the chlorine atoms at the C4 and C6 positions with other halogens (e.g., fluorine, bromine) or other electron-withdrawing groups to fine-tune the electronic nature of the aromatic ring.

N-Substitution: Introducing alkyl or aryl groups on the indole nitrogen to influence binding and metabolic stability.

A proposed library of analogues could be systematically designed to explore these modifications.

Table 1: Proposed Analogue Library Design for this compound

| Modification Site | Proposed Functional Groups | Rationale |

|---|---|---|

| Indole Nitrogen (N1) | Methyl, Ethyl, Benzyl (B1604629) | Enhance metabolic stability and modulate lipophilicity. |

| C3 Position | Small alkyls, Phenyl, Cyano | Probe for additional binding pockets and steric tolerance. |

| C5 Position | Methoxy, Amino, Nitro | Investigate the impact of electronic diversity on activity. |

| Hydroxymethyl Group (C2) | O-Methyl, O-Acetyl, Azido | Improve pharmacokinetic properties and introduce new functionalities for potential bioconjugation. |

The synthesis of these diverse analogues will provide a crucial foundation for subsequent biological evaluation.

Exploration of Novel Biological Targets for Indole Methanols

The indole nucleus is a common feature in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Indole alkaloids, for example, are known to target regulated cell death (RCD) pathways in cancer cells, making them a valuable source for novel oncology drugs. A primary future direction is to screen (4,6-

Q & A

Q. What are the optimal synthetic routes for (4,6-Dichloro-1H-indol-2-yl)methanol, and how can purity be ensured?

Methodological Answer :

- Synthetic Routes :

- Start with 4,6-dichloro-1H-indole as the precursor. Introduce a hydroxymethyl group at the 2-position via formylation (e.g., Vilsmeier-Haack reaction using POCl₃ and DMF) followed by NaBH₄ reduction of the aldehyde intermediate .

- Alternative pathways may involve nucleophilic substitution or protecting-group strategies to avoid side reactions at reactive indole positions.

- Purity Assurance :

- Purify via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

- Verify purity using HPLC (C18 column, acetonitrile/water mobile phase) and HR-ESI-MS (exact mass: ~216.99 g/mol for C₉H₇Cl₂NO) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer :

- NMR Analysis :

- ¹H-NMR : Expect a singlet for the hydroxymethyl group (~4.7 ppm, exchangeable with D₂O) and aromatic protons in the 7.0–7.5 ppm range (split due to Cl substituents).

- ¹³C-NMR : Hydroxymethyl carbon at ~55–60 ppm; indole carbons influenced by electron-withdrawing Cl groups .

- Mass Spectrometry :

- HR-ESI-MS should confirm the molecular ion [M+H]⁺ at m/z 217.0 (theoretical). Fragmentation patterns should align with indole core stability .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Waste Disposal : Neutralize with dilute NaOH and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Apply SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), bond-length accuracy (±0.01 Å), and electron density maps to confirm hydroxymethyl orientation .

Q. How do the chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer :

- Electronic Effects : The 4,6-Cl groups deactivate the indole ring, directing electrophilic substitution to the 5-position.

- Experimental Design :

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Methodological Answer :

- Hypothesis Testing :

- If impurities are suspected, repeat synthesis with stricter anhydrous conditions.

- Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

- Cross-validate with alternative techniques (e.g., IR for hydroxyl confirmation) .

- Case Study : A peak at ~5.2 ppm in ¹H-NMR might indicate residual solvent (e.g., DCM); confirm via GC-MS .

Q. What computational methods predict the compound’s solubility and partition coefficient (log P)?

Methodological Answer :

Q. What in vitro assays are suitable for evaluating its biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.